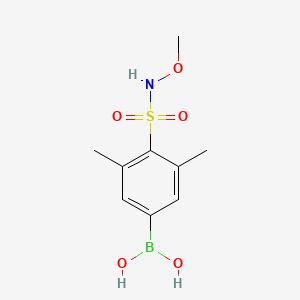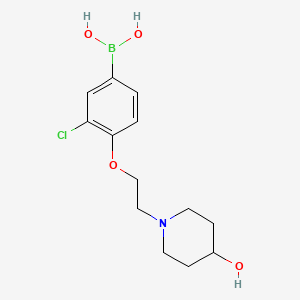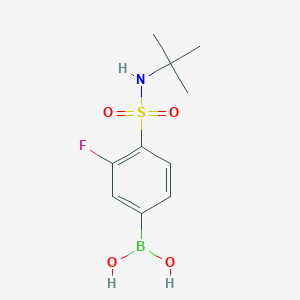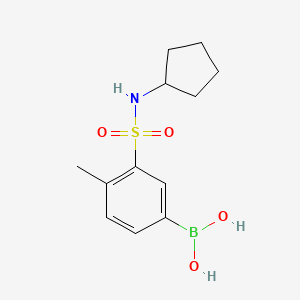
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Übersicht
Beschreibung
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid, also known as CSBM, is a boronic acid derivative that has gained significant attention in recent years due to its potential as a therapeutic agent. CSBM is a potent inhibitor of the proteasome, a complex protein structure responsible for degrading unwanted or damaged proteins within cells. The inhibition of the proteasome by CSBM has been shown to have a variety of effects on cellular processes, including the induction of apoptosis (programmed cell death) and the suppression of tumor growth. In
Wirkmechanismus
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid inhibits the proteasome by binding to the active site of the enzyme, preventing the degradation of unwanted or damaged proteins. This leads to the accumulation of proteins within cells, which can induce apoptosis. (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has been shown to be a highly specific inhibitor of the proteasome, with minimal off-target effects on other cellular processes.
Biochemical and Physiological Effects:
The inhibition of the proteasome by (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has a variety of biochemical and physiological effects on cells. In addition to inducing apoptosis, (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has been shown to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth. (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid as a research tool is its specificity for the proteasome. This allows researchers to study the effects of proteasome inhibition on cellular processes without the confounding effects of off-target inhibition. However, (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid can be difficult to work with due to its low solubility in aqueous solutions, which can make it challenging to administer to cells or animals.
Zukünftige Richtungen
There are several potential future directions for research on (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid. Another potential direction is the investigation of the effects of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid on the immune system, as the proteasome plays a critical role in regulating immune responses. Finally, the development of more effective delivery methods for (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid could enhance its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. The proteasome is a critical component of the cellular machinery that regulates the degradation of proteins, and the inhibition of the proteasome by (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has been shown to induce apoptosis in cancer cells. In addition to its anti-cancer properties, (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[3-(cyclopentylsulfamoyl)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-9-6-7-10(13(15)16)8-12(9)19(17,18)14-11-4-2-3-5-11/h6-8,11,14-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZICVSZSUWKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




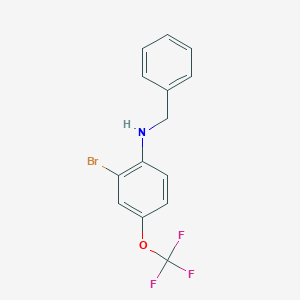
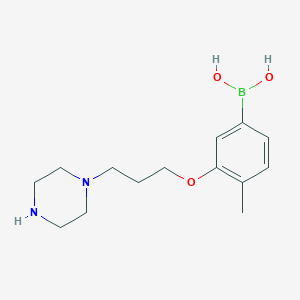

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)
